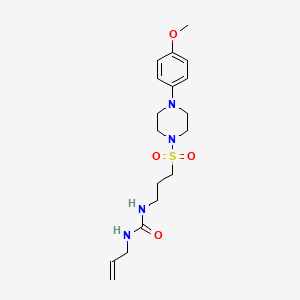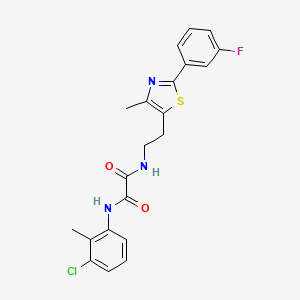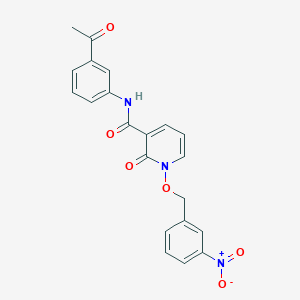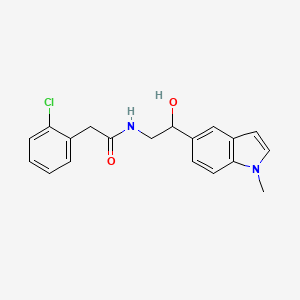
1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Chemical Reactions Analysis
The synthesized structure of similar compounds has been found to have low reactivity and a tendency to be stable . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated. The electronic properties, nonlinear optical properties, and thermodynamic properties (heat capacity, entropy, enthalpy change, and Gibbs free energy) of the title complex were investigated .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Computational Analysis
Studies on similar compounds with structural resemblances to 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea have focused on understanding their molecular structure and computational properties. For instance, research involving the crystal structure analysis and Density Functional Theory (DFT) calculations of piperazine derivatives highlights the significance of computational chemistry in identifying reactive sites and understanding intermolecular interactions within such compounds (Kumara et al., 2017).
Pharmacokinetic Enhancements
The incorporation of piperazino functionality into 1,3-disubstituted urea frameworks has been explored to improve the pharmacokinetic properties of potential therapeutic agents. This approach has led to the development of compounds with enhanced water solubility and metabolic stability, offering promising avenues for the treatment of various disorders (Huang et al., 2010).
Synthesis and Characterization
The synthesis and characterization of new compounds featuring piperazine and urea functionalities are crucial for the expansion of chemical libraries and the development of new drugs. Studies have reported the successful synthesis of such compounds, providing detailed insights into their molecular frameworks through spectral analysis (Grijalvo et al., 2015).
Inhibitory Activities and Therapeutic Potentials
Research has demonstrated the inhibitory activities of sulfamates incorporating piperazinyl-ureido moieties against various carbonic anhydrases, underscoring their potential as anticancer agents. These findings suggest that modifications to the piperazine ring system can yield potent inhibitors with specific affinities towards target enzymes (Congiu et al., 2015).
Receptor Antagonism for CNS Disorders
The preparation and evaluation of piperazine derivatives as receptor antagonists highlight the role of chemical modifications in achieving desired biological activities. Certain compounds have exhibited promising results as antagonists for specific serotonin receptors, indicating their potential applications in treating central nervous system (CNS) disorders (Yoon et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea are alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
This compound interacts with its targets, the alpha1-adrenergic receptors, resulting in changes that affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The action of this compound affects the pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The affected pathways have downstream effects associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound impact its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . These changes are significant in the treatment of various neurological conditions .
Eigenschaften
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c1-3-9-19-18(23)20-10-4-15-27(24,25)22-13-11-21(12-14-22)16-5-7-17(26-2)8-6-16/h3,5-8H,1,4,9-15H2,2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGGVQOWBNVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2626033.png)
![N-(3-methoxypropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2626036.png)


![3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2626042.png)
![(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2626043.png)

![4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B2626046.png)

![1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol](/img/structure/B2626048.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626053.png)
